molecular formula C24H26ClN3O3 B2475541 3-(2-chlorophenyl)-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide CAS No. 954246-35-6

3-(2-chlorophenyl)-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2475541
CAS No.: 954246-35-6
M. Wt: 439.94
InChI Key: BNJOBPFPXLVWGX-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is a hybrid structure incorporating distinct pharmacophoric elements: a 1,2-oxazole (isoxazole) ring and a 2-phenylmorpholine moiety, linked by a carboxamide-propyl chain. The 2-phenylmorpholine scaffold is a known structural feature in compounds with central nervous system (CNS) activity, historically explored for their stimulant properties . Meanwhile, the 1,2-oxazole-4-carboxamide group is a privileged structure in drug discovery, found in compounds investigated for a range of biological activities . The strategic incorporation of a 2-chlorophenyl substituent may influence the compound's binding affinity and metabolic stability, a design tactic often employed in lead optimization . As such, this molecule presents a versatile scaffold for investigating novel ligands for CNS targets, enzymes, and receptors. Potential research applications include, but are not limited to, the development of tools for neuropharmacology, the exploration of structure-activity relationships (SAR) within a chemical series, and screening in phenotypic assays. This product is intended for research and development use by qualified professionals in a laboratory setting only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3/c1-17-22(23(27-31-17)19-10-5-6-11-20(19)25)24(29)26-12-7-13-28-14-15-30-21(16-28)18-8-3-2-4-9-18/h2-6,8-11,21H,7,12-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJOBPFPXLVWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCN3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the formation of the oxazole ring through a cyclization reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of specific functional groups on biological activity.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Lacks the phenylmorpholinyl group, resulting in different properties.

    3-(2-phenylmorpholin-4-yl)propyl-1,2-oxazole-4-carboxamide: Lacks the chlorophenyl group, leading to different reactivity.

Uniqueness

The unique combination of functional groups in 3-(2-chlorophenyl)-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide gives it distinct properties that are not found in similar compounds. This makes it valuable for specific applications where these properties are desired.

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide belongs to the oxazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of the compound is crucial for understanding its biological activity. The oxazole ring contributes to its pharmacological properties, while the presence of the chlorophenyl and phenylmorpholine moieties enhances its interaction with biological targets.

Anticancer Activity

Research indicates that oxazole derivatives exhibit significant anticancer properties. In particular, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines.

Case Study:
In vitro studies on related oxazole derivatives demonstrated cytotoxic effects against prostate cancer cell lines LNCaP and PC3. For instance, a meta-substituted oxazole derivative showed an IC50 value of 0.03 μM against LNCaP cells and 0.08 μM against PC3 cells after five days of exposure .

Table 1: Anticancer Activity of Related Oxazole Derivatives

CompoundCell LineIC50 (μM)
Meta-substituted oxazoleLNCaP0.03
Meta-substituted oxazolePC30.08

Antimicrobial Activity

Oxazoles are also noted for their antimicrobial properties. A review highlighted that certain oxazole derivatives possess potent activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

CompoundMIC (µg/ml)Target Organism
Compound 111.6C. albicans
Compound 120.8C. tropicalis
Compound 1520S. aureus
Compound 1618E. coli

The above table illustrates the minimum inhibitory concentrations (MIC) of selected compounds against common pathogens, indicating their potential as antimicrobial agents .

The biological activity of oxazole derivatives is often attributed to their ability to interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity. For example, some studies suggest that these compounds may induce apoptosis in cancer cells by activating specific signaling pathways.

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